

1-Methylbenzimidazole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: 1-Methylbenzimidazole

Cat. No.: B167850

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbenzimidazole is a prominent heterocyclic compound, featuring a benzene ring fused to a 1-methyl-imidazole ring. This aromatic bicyclic system is a cornerstone in medicinal chemistry, frequently recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.^[1] Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore in the design of novel therapeutic agents.^[2] Derivatives of **1-methylbenzimidazole** have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and antiprotozoal properties.^{[3][4]} This technical guide provides a comprehensive overview of **1-methylbenzimidazole**, including its synthesis, physicochemical properties, reactivity, and its significant role as a building block in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **1-methylbenzimidazole** is fundamental for its application in drug design and development. These properties influence its solubility, membrane permeability, and interactions with biological macromolecules.

Property	Value	Reference
Molecular Formula	C8H8N2	[4]
Molecular Weight	132.16 g/mol	[4]
Melting Point	59-62 °C	[3]
Boiling Point	154 °C at 12 mmHg	[3]
pKa (Predicted)	5.40 ± 0.10	[4]
LogP (Predicted)	1.44	[4]
Solubility	Soluble in methanol.	[4]

Spectroscopic Data	Values	Reference
¹ H NMR (DMSO-d6, 400 MHz)	δ 7.82 (s, 1H, C2H), 7.80 (d, 1H, C4H), 7.36 (d, 1H, C7H), 7.31-7.28 (m, 2H, C5H & C6H), 3.68 (s, 3H, CH3)	[5]
¹³ C NMR (DMSO-d6, 100 MHz)	δ 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, 30.96	[5]
Infrared (IR) (KBr)	3152 (NH stretch) cm ⁻¹	[5]
Mass Spectrometry (MS)	m/z 132 (M+, 100%), 131 (55), 104 (35), 90 (9), 78 (29), 63 (46)	[5]
UV-Vis λmax (H2O)	277 nm	[4]

Synthesis of 1-Methylbenzimidazole

The synthesis of **1-methylbenzimidazole** can be achieved through several reliable methods. The most common approaches involve the cyclization of a substituted o-phenylenediamine or the direct methylation of a pre-formed benzimidazole ring.

Experimental Protocol 1: Synthesis from Benzimidazole via N-Methylation

This method involves the direct methylation of the benzimidazole nucleus.

Materials:

- Benzimidazole
- Sodium hydroxide (NaOH)
- Methyl iodide (CH₃I)
- N,N-Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Anhydrous magnesium sulfate
- Saturated NaCl solution

Procedure:

- To a solution of 2-(4-((4-(pentyloxy)phenyl)ethynyl)phenyl)-1H-benzimidazole (0.53 mmol) in dry DMF (10 mL), add sodium hydroxide (1.89 mmol).[\[6\]](#)
- Stir the reaction mixture at room temperature for 1 hour.[\[6\]](#)
- Slowly add a solution of methyl iodide (0.79 mmol) in DMF (10 mL) dropwise to the reaction mixture.[\[6\]](#)
- Continue stirring at room temperature for 5 hours.[\[6\]](#)
- Upon completion of the reaction (monitored by TLC), dilute the mixture with water (500 mL).[\[6\]](#)

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with a saturated NaCl solution.^[7]
- Dry the organic phase over anhydrous magnesium sulfate and filter.^[7]
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography to yield **1-methylbenzimidazole**.^[7]

Experimental Protocol 2: Synthesis from N-Methyl-o-phenylenediamine and Formic Acid

This approach involves the condensation of N-methyl-o-phenylenediamine with formic acid to form the imidazole ring.

Materials:

- N-methyl-o-phenylenediamine
- 90% Formic acid
- 10% Sodium hydroxide (NaOH) solution
- Decolorizing carbon (Norite)
- Water

Procedure:

- In a round-bottomed flask, treat N-methyl-o-phenylenediamine with 90% formic acid.
- Heat the mixture in a water bath at 100°C for two hours.^{[8][9]}
- After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.^{[8][9]}

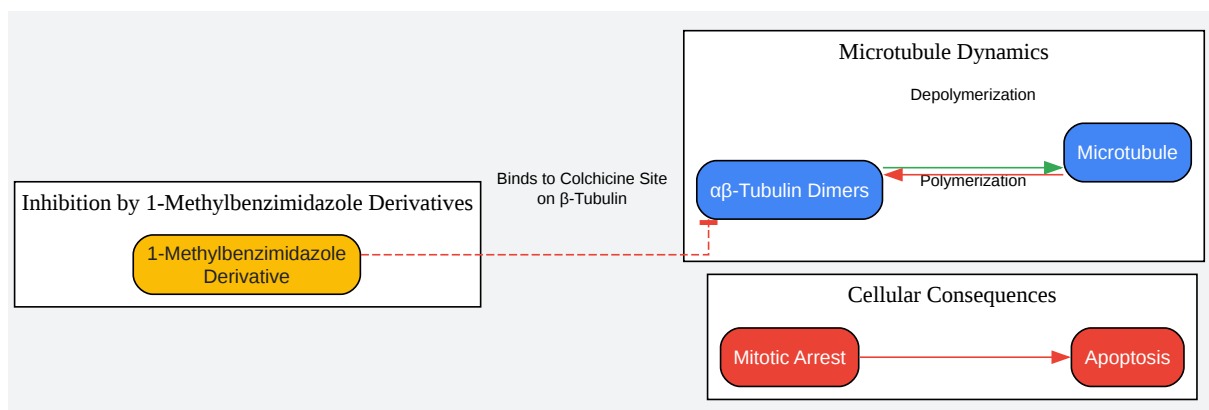
- Collect the crude **1-methylbenzimidazole** by suction filtration and wash with cold water.[8]
[9]
- For purification, dissolve the crude product in boiling water.
- Add a small amount of decolorizing carbon and digest for fifteen minutes.[8]
- Filter the hot solution rapidly through a pre-heated filter.[8]
- Cool the filtrate to 10–15°C to crystallize the product.
- Filter the purified **1-methylbenzimidazole**, wash with cold water, and dry at 100°C.[8]

1-Methylbenzimidazole as a Bioactive Scaffold

The **1-methylbenzimidazole** core is a key component in numerous compounds with significant biological activity, particularly in oncology. Its derivatives have been shown to target several key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

A well-established anticancer mechanism for benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10] This leads to mitotic arrest and subsequent apoptosis in cancer cells.

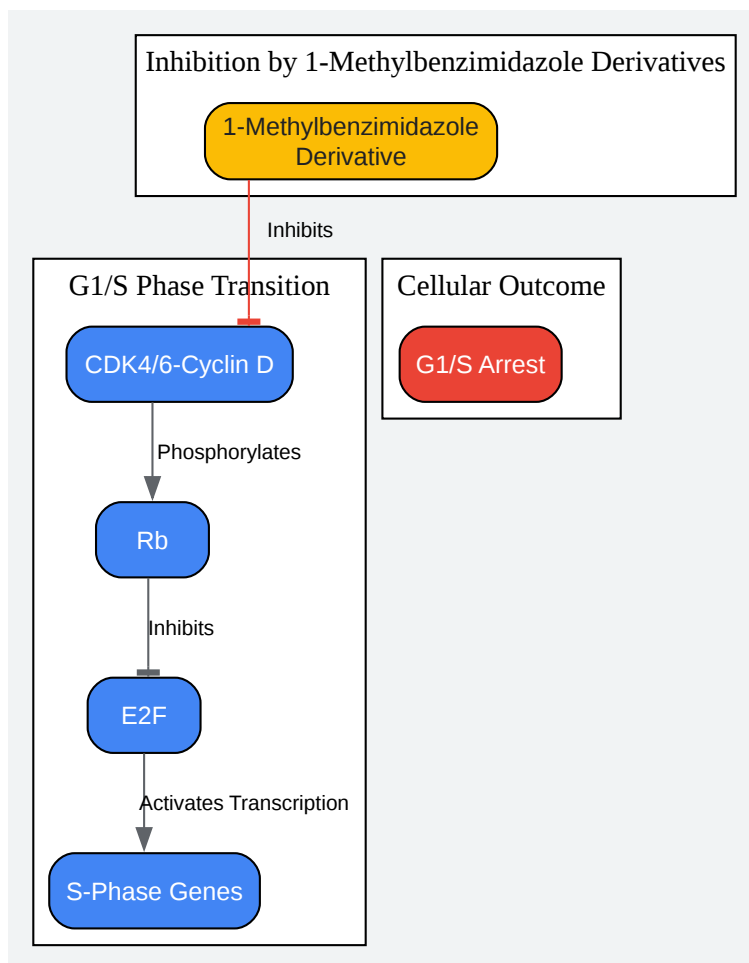


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Caption: Inhibition of tubulin polymerization by **1-methylbenzimidazole** derivatives.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers.[1] Certain benzimidazole derivatives have been developed as potent inhibitors of CDKs, leading to cell cycle arrest.

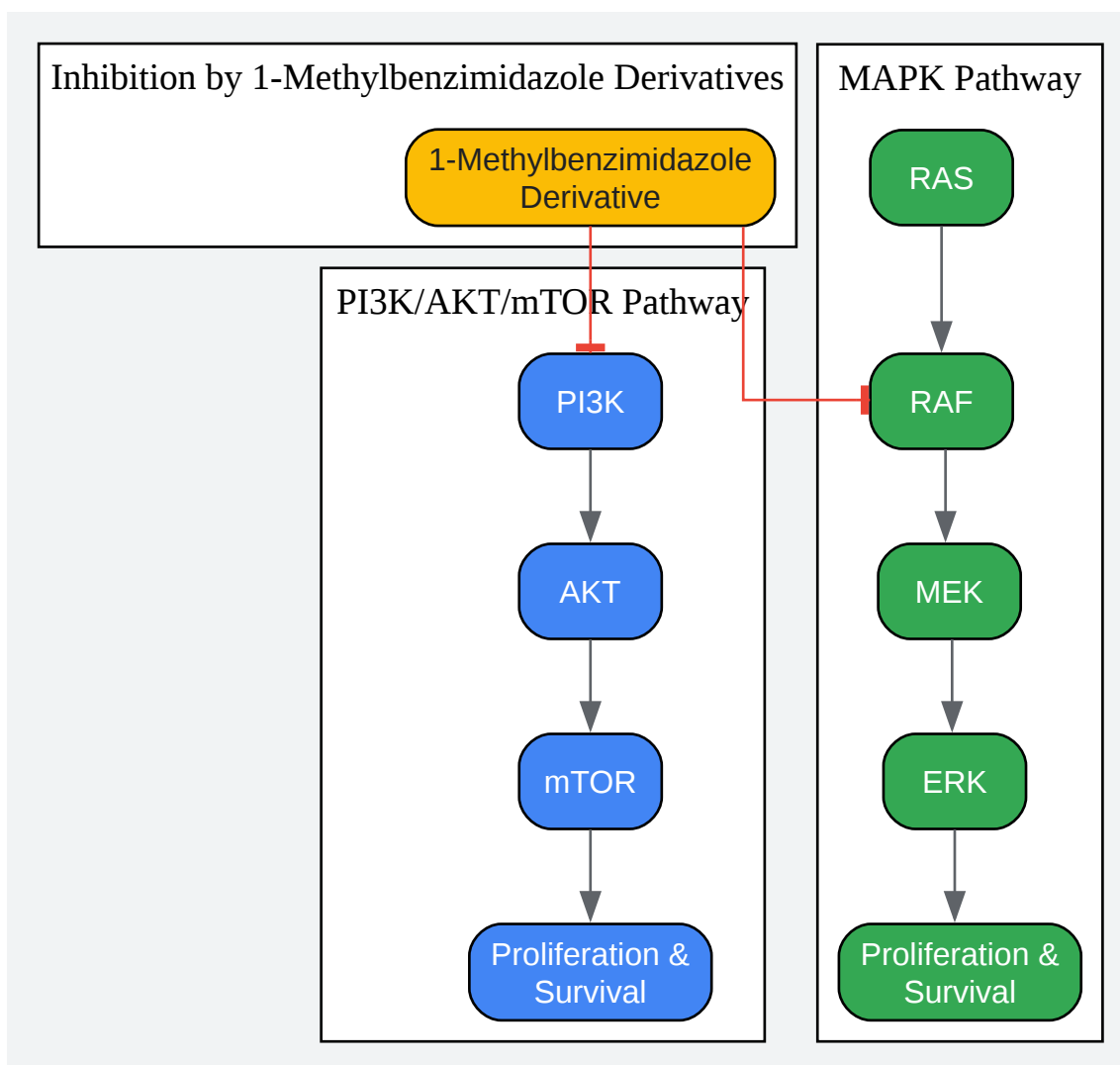


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Caption: Inhibition of the CDK pathway by **1-methylbenzimidazole** derivatives.

Modulation of PI3K/AKT/mTOR and MAPK Signaling Pathways

The PI3K/AKT/mTOR and MAPK signaling pathways are critical for cell growth, proliferation, and survival.[11][12][13] Benzimidazole derivatives have been shown to inhibit key kinases in these pathways, making them attractive targets for cancer therapy.

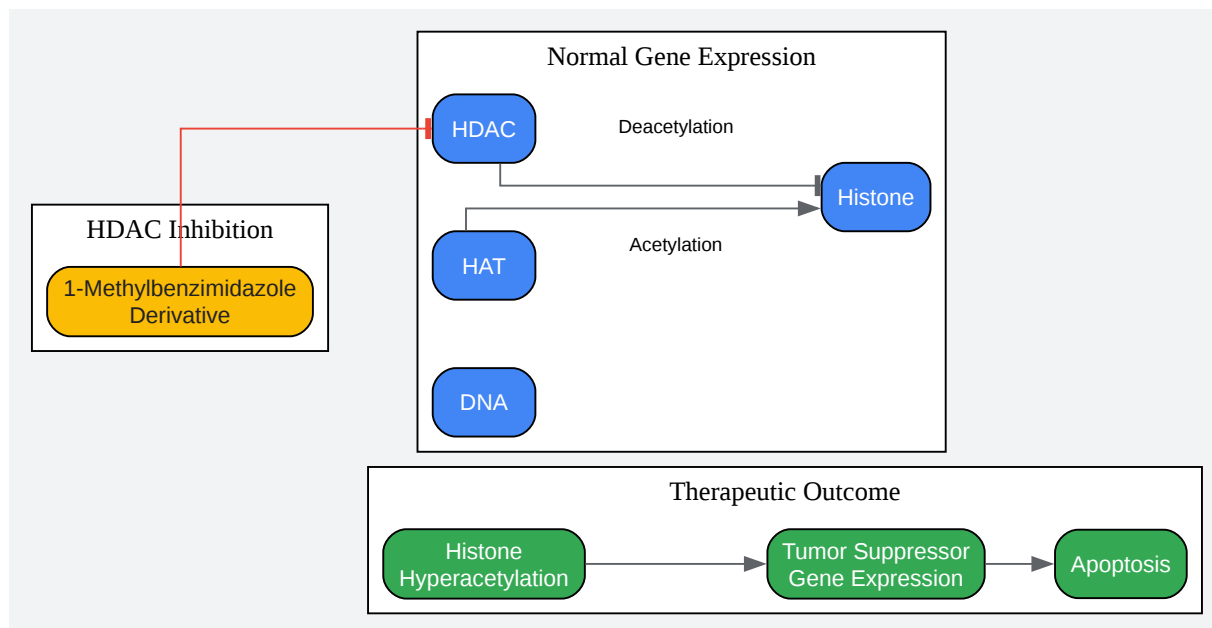


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Caption: Inhibition of PI3K/AKT/mTOR and MAPK pathways by **1-methylbenzimidazole** derivatives.

Inhibition of Histone Deacetylases (HDACs)

Epigenetic modifications play a crucial role in cancer development. Benzimidazole-containing compounds have been identified as potent inhibitors of histone deacetylases (HDACs), leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[10][14]



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